4-Bromo-2,2-dimethyl-3-pentanone
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Overview
Description
4-Bromo-2,2-dimethyl-3-pentanone is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the fourth carbon of a 2,2-dimethyl-3-pentanone structure
Mechanism of Action
Target of Action
As a ketone, it can potentially react with various nucleophiles in biological systems .
Mode of Action
The compound, being a ketone, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure, it may participate in reactions involving nucleophilic addition, such as the formation of oximes and hydrazones .
Result of Action
Based on its reactivity, it may form adducts with biological nucleophiles, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2,2-dimethyl-3-pentanone. For instance, pH can affect its reactivity, and temperature can influence its stability . It’s also important to prevent the compound from entering drains as it may have harmful environmental effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,2-dimethyl-3-pentanone can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethyl-3-pentanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively attaching to the fourth carbon atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and bromine concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,2-dimethyl-3-pentanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to 2,2-dimethyl-3-pentanone using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 4-Hydroxy-2,2-dimethyl-3-pentanone.
Reduction: 2,2-Dimethyl-3-pentanone.
Oxidation: 4-Bromo-2,2-dimethylpentanoic acid.
Scientific Research Applications
4-Bromo-2,2-dimethyl-3-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,4-Dibromo-2,4-dimethyl-3-pentanone: Another brominated ketone with similar reactivity but different substitution patterns.
2,2-Dimethyl-3-pentanone: The non-brominated analog, which lacks the reactivity associated with the bromine atom.
Uniqueness: 4-Bromo-2,2-dimethyl-3-pentanone is unique due to its specific bromination pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it versatile for different applications.
Properties
IUPAC Name |
4-bromo-2,2-dimethylpentan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(8)6(9)7(2,3)4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHSIOPOJHOGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32278-29-8 |
Source
|
Record name | 4-bromo-2,2-dimethylpentan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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